molecular formula C8H9NO2 B147233 3-Methoxybenzamide CAS No. 5813-86-5

3-Methoxybenzamide

Cat. No. B147233
CAS RN: 5813-86-5
M. Wt: 151.16 g/mol
InChI Key: VKPLPDIMEREJJF-UHFFFAOYSA-N
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Description

3-Methoxybenzamide (3-MBA) is a compound known to inhibit ADP-ribosyltransferase, which affects cell division in Bacillus subtilis, causing filamentation and cell lysis . It is also a structural component in various synthesized compounds that interact with biological receptors, such as dopamine D(4) receptors .

Synthesis Analysis

The synthesis of derivatives containing the 3-methoxybenzamide moiety can be achieved through various catalytic processes. Rhodium-catalyzed C-H activation/annulation reactions with ketenimines produce 3-aminoisoindolinones and 3-(diarylmethylene)isoindolinones, which exhibit strong emission properties . Similarly, Rh(III)-catalyzed reactions with 4-diazoisochroman-3-imines yield 3-amino-4-arylisoquinolinones . Structural modifications of 3-methoxybenzamide derivatives, such as altering the amide bond or the alkyl chain, can affect the binding affinity to dopamine receptors .

Molecular Structure Analysis

The molecular structure of 3-methoxybenzamide derivatives can be determined using X-ray crystallography. For instance, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide crystallizes in two polymorphs, both belonging to the monoclinic system, with differences in molecular packing . The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide has been characterized by single-crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on the geometry .

Chemical Reactions Analysis

3-Methoxybenzamide derivatives participate in various chemical reactions. Cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium can catalyze C-H bond functionalization reactions . The reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones via C-H activation and Claisen/retro-Claisen reaction produces 3-trifluoromethylindanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxybenzamide derivatives can be inferred from their synthesis and molecular structure. For example, the synthesized 3-(diarylmethylene)isoindolinones show aggregation-induced emissions, indicating their potential use in optoelectronic applications . The crystallographic analysis provides insights into the polymorphism and intermolecular hydrogen bonding, which can influence the physical properties of these compounds .

Scientific Research Applications

Inhibition of Bacterial Cell Division

3-Methoxybenzamide (3-MBA) is noted for its role in inhibiting bacterial cell division. Studies have highlighted its impact on the bacterial cell division protein FtsZ. For example, Ohashi et al. (1999) discovered that 3-MBA inhibits cell division in Bacillus subtilis, causing filamentation and cell lysis. It was primarily targeting the FtsZ function during both vegetative growth and sporulation. This finding aligns with Haydon et al. (2010), who identified alkyl derivatives of 3-MBA as potent antistaphylococcal compounds with improved pharmaceutical properties, targeting the same FtsZ protein (Ohashi et al., 1999) (Haydon et al., 2010).

Impact on DNA Repair and Recombination

3-MBA's role extends to DNA repair and recombination processes. Waldman and Waldman (1991) observed that 3-MBA, as a poly(ADP-ribose) polymerase inhibitor, increased intrachromosomal recombination in mouse cells. This highlights its potential in influencing genetic stability and responses to DNA damage (Waldman & Waldman, 1991).

Development of Antibacterial Agents

Further exploration of 3-MBA derivatives for antibacterial applications has been conducted. For instance, Bi et al. (2018) studied the substitution of terminal amide with 1H-1,2,3-triazole in 3-MBA analogues, leading to increased antibacterial activity. This research signifies the potential for developing new antibacterial agents based on 3-MBA's structure and mode of action (Bi et al., 2018).

Cellular and Molecular Effects

Purnell and Whish (1980) identified 3-MBA as a competitive inhibitor of poly(ADP-ribose) synthetase, providing insights into its molecular mechanisms of action. This suggests its broader implications in cellular processes related to ADP-ribosylation (Purnell & Whish, 1980).

Molecular Structure Analysis

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a derivative of 3-MBA. They evaluated the influence of intermolecular interactions on molecular geometry, contributing to the understanding of its physical and chemical properties (Karabulut et al., 2014).

Safety And Hazards

3-Methoxybenzamide is considered toxic and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

3-Methoxybenzamide has been found to enhance in vitro plant growth, microtuberization, and transformation efficiency of blue potato (Solanum tuberosum L. subsp. andigenum) . This suggests potential applications in agriculture and plant biotechnology .

properties

IUPAC Name

3-methoxybenzamide
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InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKPLPDIMEREJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206848
Record name 3-Methoxybenzamide
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Methoxybenzamide

CAS RN

5813-86-5
Record name 3-Methoxybenzamide
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Synthesis routes and methods I

Procedure details

Under argon, 2-formyl-5-methoxybenzoic acid (10 mmol) and 2-ethylfuran (40 mmol) were dissolved in abs. dioxane (20 ml), and after 10 minutes of stirring at room temperature, conc. perchloric acid (0.3 ml) was added. The resulting reaction mixture was subsequently stirred at 60° C. for 1 h, then poured into water and stirred. Filtration and drying of the resulting precipitate gave 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid in the form of a colourless solid (60% of theory). 2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid (10 mmol), dicyclohexylcarbodiimide (2.27 g, 11 mmol) were dissolved in abs. dichloromethane (90 ml) and stirred at room temperature for 10 min. Aqueous ammonia (4 ml) was then added, and the resulting reaction mixture was then stirred at room temperature for 1 h. Filtration, concentration under reduced pressure and subsequent purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that remained gave 2-[bis(5-ethyl-2-fury))methyl]-5-methoxybenzamide (982 mg, 28% of theory) in the form of a colourless solid. Under argon, abs. 1,2-dichloroethane (10 ml) was added to 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzamide (706 mg, 2 mmol) and p-toluenesulphonic acid bound to macroporous polystyrene resin (2 mmol). The resulting reaction mixture was stirred at a temperature of 100° C. for 1 h, after cooling to room temperature filtered off through Celite and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 2,4-diethyl-10-methoxy-6,7-dihydro-8H-furo[2′,3′:3,4]cyclohepta[1,2-c]isoquinolin-8-one (51 mg, 8% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, d6-DMSO δ, ppm) 11.66 (br. s, 1H, NH), 8.31 (d, 1H), 7.68 (d, 1H), 7.38 (dd, 1H), 6.47 (s, 1H), 5.35 (t, 1H), 3.87 (s, 3H), 2.79 (q, 2H), 2.68 (m, 2H), 2.33 (q, 2H), 1.30 (t, 3H), 0.96 (t, 3H).
Name
2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
28%

Synthesis routes and methods II

Procedure details

A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (2.2 g, 10.0 mmol), K2CO3 (2.0 g) and 4-(3bromopropoxy)-3-methoxybenzamide (2.32 g, 8.0 mmol) in acetonitrile (80 ml) was heated at reflux for 5 hours. At the end of the reaction the solvent was evaporated. The residue was extracted into dichloromethane. The inorganic insolubles were filtered off. The dichloromethane was concentrated again. The crude residue was purified by flash chromatography over a silica gel column (55 g, SiO2; eluted with 1% methanol in dichloromethane, 1 l; 2% methanol in dichloromethane, 1 l). The material thus obtained weighed 2.93 g (84%) as white crystals. Recrystallization from hot ethanol (60 ml) gave 2.2 g of 4-[3-4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxybenzamide as white crystals, m.p.=163-164° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

17 g of 3-methoxybenzoyl chloride were dissolved in 200 ml acetone. 15.5 g of ammonium acetate were added to the solution and the reaction mixture was stirred for several hours at room temperature. Then it was dissolved in dichloromethane. The dichloromethane phase was dried by adding sodium carbonate and concentrated. 7.5 g of 3-methoxybenzamide were obtained as a colorless solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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